OTS514

Beschreibung

Role of TOPK/PBK in Fundamental Cellular Processes

PBK/TOPK plays crucial roles in several fundamental cellular processes, particularly those related to cell division and growth. nih.govencyclopedia.pub

Regulation of Mitotic Progression and Cell Cycle Dynamics

Accumulating evidence highlights the significant role of PBK/TOPK in mitosis and cell-cycle progression, especially in actively dividing cells like malignant cells. nih.govencyclopedia.pubresearchgate.net As a mitotic kinase, PBK/TOPK is essential for cellular mitosis, with its key mitotic substrates and functions having been studied in detail. nih.govencyclopedia.pub It is crucial for CHFR-mediated G2/M progression through the phosphorylation and inactivation of PTEN, which subsequently activates Akt. nih.govencyclopedia.pub Activated TOPK is also the primary kinase that phosphorylates C2H2 zinc finger protein linkers during the prophase stage, a mechanism that reduces the DNA-binding activity of these proteins and mediates their dissociation from condensed chromatin during the transition from prophase to telophase. nih.govencyclopedia.pub Upregulated PBK/TOPK at the late stage of mitosis mediates the phosphorylation of LGN/GPSM2, which may be critical for sister chromatid segregation and the formation of F-actin polymerization at the contractile ring. nih.gov Additionally, activated PBK/TOPK enhances the phosphorylation of the microtubule-binding protein PRC1 and ATPase protein p97, which are indispensable for mitotic spindle formation and cytokinesis. nih.gov PBK/TOPK expression and activation are regulated in a cell-cycle-dependent manner, with protein expression increasing and peaking during the G2 to M phase. encyclopedia.pubspandidos-publications.comresearchgate.net

Orchestration of Cell Proliferation and Survival Mechanisms

PBK/TOPK is overexpressed in various actively proliferative cells, including malignant tumor cells. nih.govencyclopedia.pub Its transcription, activation, and degradation are regulated by mitosis progression. nih.gov PBK/TOPK is important for the proliferation, progression, and metastasis of many cancers. nih.govencyclopedia.pub PBK/TOPK overexpression in oncogenic pathways is implicated in the proliferation, metastasis, and anti-apoptosis of tumors. nih.govmdpi.com Its overexpression allows tumor cells to bypass the G2/M checkpoint and enter mitosis aberrantly by phosphorylating histone H3 at Ser10 and down-modulating the tumor suppressor p53, while upregulating the cyclin-dependent kinase inhibitor p21, thereby contributing to tumorigenesis. nih.govnih.gov PBK/TOPK has been shown to promote tumor cell proliferation through the activation of p38 MAPK activity and regulation of the DNA damage response. spandidos-publications.com Knockdown of PBK/TOPK has been shown to significantly decrease cell proliferation and viability in promyelocytes. spandidos-publications.com

Modulation of Apoptosis and Inflammatory Responses

Abnormal expression of TOPK is associated with apoptosis and its activation, conferring resistance to drug-induced apoptosis and favoring carcinogenesis. nih.gov Activated PBK/TOPK can alleviate apoptosis induced by certain treatments by binding with and phosphorylating histone H2AX. nih.govmdpi.com PBK/TOPK knockdown has been shown to cause apoptosis, evidenced by the activation of the mitochondrial apoptotic pathway and an increase in TUNEL-positive cells. spandidos-publications.com It significantly increased Bax expression, decreased Bcl-2 expression, promoted the cleavage of caspase-3 and -9, and increased apoptotic cell death in certain cell lines. spandidos-publications.com Potential blunting of the apoptotic pathway may be involved in PBK/TOPK-mediated cell proliferation. spandidos-publications.com While less is known about its role in inflammation, PBK/TOPK is reported to be involved in ultraviolet light-mediated inflammation through the phosphorylation of MKP1 and PRPK. nih.gov

Interplay with Key Cellular Signaling Pathways (e.g., MAPK, PI3K/PTEN/AKT, NF-κB, NOTCH1)

PBK/TOPK interacts with and phosphorylates a variety of proteins serving as mitotic regulators, oncogenes, or tumor suppressors. researchgate.net TOPK phosphorylates p38, JNK, ERK, and AKT, which are involved in many cellular functions, and participates in the activation of multiple signaling pathways related to MAPK, PI3K/PTEN/AKT, and NOTCH1. nih.govmdpi.comresearchgate.netresearchgate.net Overactivation of TOPK promotes cancer cell proliferation, inflammation, and metastasis through the activation of downstream signaling cascades such as the MAPKs and ribosomal S-6 kinase (RSK), as well as transcription factors including activator protein-1 (AP-1) and NF-κB. nih.govencyclopedia.pub TOPK expression is associated with H-Ras-induced cell transformation and the activation of c-jun-NH2-kinase (JNK). nih.govencyclopedia.pub PBK/TOPK is of crucial importance in CHFR-mediated G2/M progression via phosphorylation and inactivation of PTEN, which results in activation of Akt. nih.govencyclopedia.pub TOPK promotes cell migration through regulation of the PI3K/PTEN/AKT-dependent pathway. nih.govencyclopedia.pub Knockdown of TOPK or treatment with TOPK inhibitors can result in decreased ERK activity, and the expression of downstream targets like c-MYC, NF-κB, and CREB can also be reduced. nih.govencyclopedia.pub

Pathological Significance of TOPK/PBK in Malignancy

PBK/TOPK is confirmed to be associated with the development, progression, and metastasis of malignancies, making it a potential therapeutic target in cancer therapy. nih.govencyclopedia.pubresearchgate.net

| Aspect | Role of PBK/TOPK |

| Mitotic Progression | Crucial for G2/M progression via PTEN phosphorylation; phosphorylates C2H2 ZFPs; mediates LGN/GPSM2 phosphorylation; enhances PRC1/p97 phosphorylation. nih.govencyclopedia.pub |

| Cell Cycle Dynamics | Regulated in a cell-cycle-dependent manner; expression peaks during G2 to M phase. encyclopedia.pubspandidos-publications.comresearchgate.net |

| Cell Proliferation | Important for proliferation of many cancers; promotes tumor cell proliferation via p38 MAPK and DNA damage response. nih.govspandidos-publications.com |

| Cell Survival | Overexpression in oncogenic pathways contributes to anti-apoptosis. nih.govmdpi.com |

| Apoptosis Modulation | Associated with apoptosis activation; confers resistance to drug-induced apoptosis; knockdown induces apoptosis. nih.govspandidos-publications.com |

| Inflammatory Responses | Reported involvement in UV light-mediated inflammation. nih.gov |

| MAPK Pathway Interplay | Phosphorylates p38, JNK, ERK; activates downstream cascades like MAPKs and RSK. nih.govmdpi.comresearchgate.netencyclopedia.pubresearchgate.net |

| PI3K/PTEN/AKT Interplay | Crucial for G2/M via PTEN/Akt; promotes cell migration via PI3K/PTEN/AKT pathway. nih.govencyclopedia.pubnih.govencyclopedia.pub |

| NF-κB Interplay | Activates downstream transcription factors including NF-κB. nih.govencyclopedia.pub |

| NOTCH1 Interplay | Participates in the activation of signaling pathways related to NOTCH1. nih.govmdpi.comresearchgate.netresearchgate.net |

| Aberrant Expression | Overexpressed in various actively proliferative and malignant cells; barely detectable in most normal somatic tissues. nih.govencyclopedia.pubresearchgate.netplos.orgmdpi.com |

| Upregulation in Cancer | Significantly higher in many cancers compared to normal tissues; documented in diverse cancer types. mdpi.comresearchgate.netplos.orgoup.com |

| Pathological Significance | Associated with development, progression, and metastasis of malignancies; potential therapeutic target. nih.govencyclopedia.pubresearchgate.net |

Role in Tumor Dissemination and Metastasis (e.g., Epithelial-Mesenchymal Transition)

Conceptual Framework of TOPK/PBK as a Strategic Therapeutic Target in Oncology

Given its frequent overexpression and critical roles in tumor development, progression, and metastasis, TOPK/PBK is considered a promising molecular target for cancer therapy. nih.govencyclopedia.pubmdpi.comnih.govencyclopedia.pub Its differential expression between cancer and normal tissues further supports its potential as a target to widen the therapeutic window. nih.govencyclopedia.pub Targeting TOPK could be an important approach for cancer prevention and therapy, including in combination with chemotherapy or radiotherapy. nih.govresearchgate.netaccscience.com

Structure

2D Structure

3D Structure

Eigenschaften

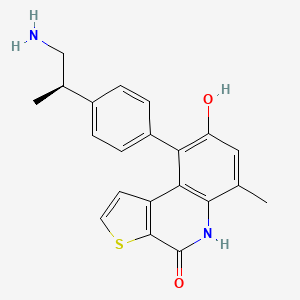

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Characterization of Ots514 As a Topk Inhibitor

Methodologies for Identifying OTS514

The identification of this compound as a TOPK inhibitor was achieved through high-throughput compound library screening. aacrjournals.orgnih.gov This systematic approach involved screening large collections of small molecules to identify those capable of inhibiting TOPK kinase activity. Following the initial screening, extensive structure-activity relationship (SAR) studies were conducted to optimize the inhibitory potential of identified hits, ultimately leading to the development of this compound and its derivative, OTS964. aacrjournals.org High-throughput screening assays, such as those utilizing ADP-Glo™ Kinase Assay technology, are commonly employed in kinase inhibitor discovery to efficiently profile compounds and quantify kinase activity. reactionbiology.com

Molecular Basis of TOPK Kinase Activity Inhibition by this compound

This compound functions as a potent inhibitor of TOPK kinase activity. invivochem.commedchemexpress.comselleckchem.commedchemexpress.com While the precise molecular details of this compound's interaction with TOPK can involve complex binding dynamics, studies indicate that it inhibits TOPK kinase activity with high affinity. invivochem.commedchemexpress.comresearchgate.net The mechanism of action of this compound is based on inhibiting the kinase activity of PBK (TOPK). researchgate.netresearchgate.net This inhibition leads to downstream effects such as the induction of cell cycle arrest and apoptosis in cancer cells that express PBK. medchemexpress.comresearchgate.netresearchgate.net this compound has been reported to suppress the expression of E2F target genes and decrease protein levels of E2F1. researchgate.net It also induces apoptosis by mediating the p53 signaling pathway, although its effects on apoptosis can be independent of p53 mutation or deletion status in some contexts. researchgate.netspandidos-publications.comnih.govnih.gov Furthermore, TOPK inhibition by this compound has been shown to disrupt signaling pathways including AKT, p38 MAPK, and NF-κB. nih.govoncotherapy.co.jp

Assessment of this compound Selectivity and Potency towards TOPK

This compound has demonstrated high potency and selectivity towards TOPK. invivochem.commedchemexpress.comresearchgate.netresearchgate.netaacrjournals.org Its inhibitory activity against TOPK kinase is characterized by a low half-maximal inhibitory concentration (IC50) value, reported to be 2.6 nM. invivochem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com This low IC50 value indicates that only a small concentration of this compound is required to inhibit 50% of TOPK activity.

Studies evaluating the growth-inhibitory effects of this compound on various cancer cell lines have shown IC50 values in the nanomolar range, typically between 1.5 and 14 nM for TOPK-positive cell lines. apexbt.com For instance, in ovarian cancer cell lines, this compound showed significant growth-inhibitory effects with IC50 values ranging from 3.0 to 46 nM. aacrjournals.orginvivochem.com In multiple myeloma cell lines, IC50 values ranged from 11.6 to 29.4 nM. medchemexpress.comnih.gov

While primarily targeting TOPK, selectivity assessments are crucial to understand potential off-target effects. This compound has been shown to inhibit PBK (TOPK) activity significantly, with relatively lower inhibitory effects against other kinases tested in selectivity panels. researchgate.net For example, at a concentration of 200 nM, this compound inhibited PBK activity by 83.5%, while the mean inhibitory effect against other kinases was considerably lower. researchgate.net

Here is a table summarizing some reported IC50 values for this compound against TOPK and in various cancer cell lines:

| Target/Cell Line | IC50 (nM) | Source |

| TOPK (kinase activity) | 2.6 | invivochem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com |

| TOPK-positive cancer cell lines (range) | 1.5 - 14 | apexbt.com |

| Ovarian cancer cell lines (range) | 3.0 - 46 | aacrjournals.orginvivochem.com |

| Multiple myeloma cell lines (range) | 11.6 - 29.4 | medchemexpress.comnih.gov |

| HT29 cells (low TOPK expression) | 170 or 290 | apexbt.comapexbt.com |

Comparative Analysis with Other Identified TOPK Inhibitors

This compound is one of several identified small molecule inhibitors targeting TOPK, including OTS964 and HI-TOPK-032. mdpi.comnih.govinvivochem.com OTS964 is a dimethylated derivative of this compound. apexbt.combiocrick.com While this compound is characterized by its high potency against TOPK in vitro with an IC50 of 2.6 nM, OTS964 has a slightly lower in vitro potency, with reported IC50 values around 28 nM. medchemexpress.comselleckchem.com However, OTS964 was developed with considerations for improved bioavailability.

In comparative preclinical studies, both this compound and OTS964 have demonstrated significant growth-inhibitory effects on cancer cell lines and the ability to suppress tumor growth in xenograft models. mdpi.comaacrjournals.org For instance, both inhibitors showed significant growth inhibition in ovarian cancer cell lines. aacrjournals.org In mouse xenograft models of human lung cancer, both compounds effectively inhibited tumor growth. mdpi.comnih.govinvivochem.com

HI-TOPK-032 is another TOPK inhibitor that has been studied. mdpi.comnih.govmdpi.com It is described as a potent and specific inhibitor of TOPK and belongs to the class of ATP-competitive inhibitors. mdpi.comselleckchem.commdpi.com Studies have shown that HI-TOPK-032 can suppress cancer cell growth and induce apoptosis. selleckchem.commdpi.com

While this compound and OTS964 have shown potent preclinical activity, some studies noted that the administration of the free compounds could lead to hematopoietic adverse reactions. nih.govinvivochem.comaacrjournals.org This observation prompted investigations into alternative delivery methods, such as liposomal formulations, to improve tumor-specific uptake and reduce systemic toxicity. nih.govinvivochem.com Despite the identification of other TOPK inhibitors, this compound and OTS964 have been noted for their efficacy in inhibiting tumor growth in both cell culture and animal models.

Here is a comparative table of some TOPK inhibitors:

| Compound | Target | IC50 (nM) (TOPK) | Notes | Source |

| This compound | TOPK/PBK | 2.6 | Highly potent in vitro | invivochem.commedchemexpress.comselleckchem.commedchemexpress.comselleckchem.com |

| OTS964 | TOPK/PBK | 28 | Derivative of this compound, improved bioavailability | medchemexpress.comselleckchem.com |

| HI-TOPK-032 | TOPK/PBK | Not specified as consistently low as this compound/OTS964 | ATP-competitive, potent and specific | mdpi.comselleckchem.commdpi.com |

Note: IC50 values for HI-TOPK-032 against TOPK were not consistently reported with the same low nanomolar range as this compound and OTS964 in the provided sources, although it is described as a potent inhibitor.

Elucidation of Molecular Mechanisms Mediated by Ots514

Impact on TOPK Protein Expression and Kinase Activity Modulation

The potency of OTS514 in inhibiting TOPK kinase activity has been quantified in various studies, with IC50 values generally reported in the nanomolar range. For instance, IC50 values for this compound against TOPK-positive cancer cell lines have been reported to range from 1.5 to 14 nM. apexbt.com

Here is a summary of reported IC50 values for this compound against TOPK:

| Target | IC50 (nM) | Reference |

| TOPK kinase activity | 2.6 | invivochem.comselleckchem.commedchemexpress.commedchemexpress.com |

| TOPK-positive cancer cells (growth inhibition) | 1.5 - 14 | apexbt.com |

Regulation of Downstream Signaling Pathways and Substrates

The inhibition of TOPK by this compound leads to a cascade of effects on various downstream signaling pathways and their substrates, influencing key cellular functions such as proliferation, cell cycle progression, and apoptosis.

Effects on Forkhead Box Protein M1 (FOXM1) Expression and Transcriptional Activity

Forkhead box protein M1 (FOXM1) is a transcription factor known to play a crucial role in cell cycle regulation and the maintenance of cancer stem cells. nih.govnih.gov Studies have consistently shown that this compound treatment results in the downregulation of FOXM1 expression and a reduction in its transcriptional activity. invivochem.comnih.govnih.govresearchgate.net This suppression of FOXM1 is considered a key mechanism by which this compound exerts its anti-proliferative effects. invivochem.comnih.govnih.govresearchgate.net

Downregulation of FOXM1 by this compound has been observed at both the protein and transcriptional levels in various cancer cell lines. researchgate.net This suggests that this compound impacts FOXM1 through multiple mechanisms.

Disruption of Akt, p38 MAPK, and NF-κB Signaling Cascades

This compound has been shown to disrupt several other important signaling pathways, including the Akt, p38 MAPK, and NF-κB cascades. nih.govmdpi.comnih.govoncotherapy.co.jpresearchgate.netresearchgate.net These pathways are frequently dysregulated in cancer and are involved in processes such as cell survival, proliferation, and inflammatory responses. mdpi.comnih.govqiagen.com

Data on the impact of this compound on the phosphorylation status of key proteins in these pathways are summarized below:

| Pathway | Protein | Effect of this compound | Observation | Reference |

| Akt | Phospho-AKT | Reduced levels | Observed in some cell lines | nih.govoncotherapy.co.jpresearchgate.net |

| p38 MAPK | Phospho-p38 MAPK | Reduced levels | Observed in multiple cell lines | nih.govoncotherapy.co.jpresearchgate.netresearchgate.net |

| NF-κB | Phospho-IκBα | Decreased levels | Observed in most cell lines examined | nih.govoncotherapy.co.jpresearchgate.net |

Influence on E2F Target Genes and E2F1 Protein Levels

E2F transcription factors regulate the expression of genes involved in cell cycle progression, particularly the transition from G1 to S phase. nih.govd-nb.infoabcam.com Research indicates that this compound suppresses the expression of E2F target genes. nih.govresearchgate.net This is accompanied by a notable decrease in the protein levels of E2F1, a key transcriptional factor within the E2F family. nih.govresearchgate.net The downregulation of E2F target genes and E2F1 protein levels by this compound contributes to cell cycle arrest and inhibition of proliferation. nih.govresearchgate.net

Interaction with Autophagy Pathways (e.g., ULK1 phosphorylation)

Autophagy is a cellular process involved in the degradation and recycling of cellular components. TOPK has been implicated in the regulation of autophagy. mdpi.com Specifically, TOPK can inhibit autophagy by phosphorylating ULK1 (Unc-51 like autophagy activating kinase 1), a protein crucial for initiating autophagy. mdpi.comdntb.gov.uaresearchgate.net By inhibiting TOPK, this compound can potentially influence autophagy pathways, although the precise mechanisms and consequences of this interaction in the context of this compound treatment require further detailed investigation. Studies suggest that inhibiting TOPK can lead to the activation of ULK1-mediated autophagy. researchgate.net

Modulation of Peroxidase Activity (e.g., Prx1)

TOPK has been shown to modulate the activity of the peroxidase enzyme Peroxiredoxin 1 (Prx1). nih.govmdpi.comnih.govresearchgate.net TOPK can increase the peroxidase activity of Prx1, which plays a role in detoxifying reactive oxygen species. mdpi.comresearchgate.net By inhibiting TOPK, this compound may influence the peroxidase activity of Prx1, potentially affecting the cellular redox balance. nih.govmdpi.comresearchgate.net

Interference with Histone H3 Phosphorylation (PHH3)

Histone H3 phosphorylation, specifically at serine 10 (H3S10ph), is a critical epigenetic modification that plays a significant role in chromosome condensation, segregation, and transcriptional regulation during mitosis nih.gov. Phospho-histone H3 (PHH3) is a widely used marker for cells undergoing mitosis. nih.govresearchgate.net

Research indicates that this compound, as an inhibitor of TOPK/PBK, interferes with histone H3 phosphorylation. TOPK is known to directly phosphorylate histone H3. nih.govresearchgate.net Studies have shown that this compound treatment leads to a down-regulation of PHH3 levels in cancer cells. nih.govresearchgate.netresearchgate.net This suggests that the inhibitory action of this compound on TOPK disrupts the normal phosphorylation of histone H3, thereby affecting mitotic processes. For instance, in colorectal cancer cells, this compound suppressed cellular proliferation, which was linked to the down-regulation of PHH3. nih.govresearchgate.net

Data illustrating the effect of this compound on PHH3 levels can be observed in studies examining protein expression after treatment. For example, immunoblot analysis has shown decreased PHH3 levels in cancer cells following this compound exposure. nih.gov

Activation of Cell Cycle Regulatory Proteins (e.g., FOXO3, p21, p27)

This compound's impact on the cell cycle extends to the activation or upregulation of key regulatory proteins, including FOXO3, p21, and p27. These proteins are known inhibitors of cell cycle progression.

FOXO3 (Forkhead Box O3): FOXO3 is a transcription factor that plays a crucial role in regulating genes involved in cell cycle arrest, apoptosis, and DNA repair. wjgnet.comfrontiersin.org Its activity is often suppressed in cancer cells through phosphorylation, typically by kinases in the PI3K/Akt pathway. uky.edu Studies have shown that this compound treatment can lead to the activation of FOXO3. researchgate.netcancer-research-network.com This activation is often associated with the induction of cell cycle arrest and apoptosis. wjgnet.comresearchgate.netcancer-research-network.com The mechanism may involve the inhibition of kinases that phosphorylate and inactivate FOXO3, thereby promoting its nuclear translocation and transcriptional activity. uky.edu

p21 (CDKN1A) and p27 (CDKN1B): Both p21 and p27 are cyclin-dependent kinase (CDK) inhibitors that block cell cycle progression, particularly at the G1 to S phase transition. wjgnet.comptglab.com Their expression and stability are tightly regulated. tandfonline.comidrblab.net Research indicates that this compound activates a p21/p27 response. researchgate.netcancer-research-network.com This activation can occur irrespective of the p53 status of the cells. cancer-research-network.com Elevated levels of p21 and p27 contribute to cell cycle arrest induced by this compound. wjgnet.comresearchgate.netcancer-research-network.com The upregulation of p21 and p27 can be a downstream effect of FOXO3 activation, as FOXO3 is known to transcriptionally activate the genes encoding these proteins. wjgnet.comfrontiersin.org

Data from research findings often show increased protein levels of FOXO3, p21, and p27 following treatment with this compound. researchgate.netcancer-research-network.com This can be demonstrated through techniques like Western blotting.

Here is a simplified representation of the impact of this compound on these proteins:

| Protein | Effect of this compound Treatment | Consequence on Cell Cycle |

| FOXO3 | Activation/Upregulation | Promotes cell cycle arrest and apoptosis |

| p21 | Upregulation | Inhibits G1-S transition |

| p27 | Upregulation | Inhibits G1-S transition |

Role in Chromatin-Related Processes (if applicable)

Beyond direct histone phosphorylation, the inhibition of TOPK by this compound can influence chromatin-related processes, particularly during mitosis. TOPK has been implicated in regulating the localization and function of proteins involved in chromatin structure and dynamics.

Studies have shown that PBK/TOPK is necessary for the displacement of certain key hematopoietic regulators, such as Ikaros and Aiolos, from mitotic chromosomes. biorxiv.orgbiorxiv.org These proteins play roles in chromatin organization and gene expression. biorxiv.org Treatment with the PBK inhibitor this compound has been shown to rapidly reverse the eviction of Ikaros from condensed chromosomes during metaphase, suggesting a dynamic regulation by kinase and phosphatase activities. biorxiv.orgbiorxiv.org This indicates that this compound, by inhibiting PBK, can interfere with the normal mitotic release of these chromatin-associated factors.

While the direct and comprehensive impact of this compound on all chromatin-related processes is an area of ongoing research, its effect on proteins like Ikaros highlights a role in modulating chromatin dynamics during cell division, likely as a consequence of TOPK inhibition. biorxiv.orgbiorxiv.org

Cellular and Subcellular Pharmacological Effects of Ots514

Induction of Cell Cycle Arrest

OTS514 has been shown to induce cell cycle arrest in various cancer cell lines invivochem.commedchemexpress.commedchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govselleck.co.jp. This effect is a key mechanism by which the compound exerts its anti-proliferative activity. The inhibition of TOPK by this compound disrupts the normal progression through the cell cycle, preventing cells from dividing.

Studies have indicated that this compound treatment can lead to cell cycle arrest. In human myeloma cell lines, for instance, this compound induces cell cycle arrest at nanomolar concentrations invivochem.commedchemexpress.commedchemexpress.comnih.govnih.gov. One study noted that serum-starved myeloma cells, which were initially in G1 arrest, showed effects upon treatment with this compound after starvation was released researchgate.net. Furthermore, this compound has been observed to suppress the expression of E2F target genes and cause a marked decrease in the protein levels of E2F1, a transcriptional factor crucial for cell cycle progression nih.govresearchgate.net.

Promotion of Apoptosis

In addition to inducing cell cycle arrest, this compound effectively promotes apoptosis, a process of programmed cell death invivochem.commedchemexpress.commedchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govselleck.co.jpspandidos-publications.com. This apoptotic effect contributes significantly to the reduction in cancer cell viability.

The induction of apoptosis by this compound involves the activation of key signaling pathways, including those mediated by caspases. Treatment with this compound has been shown to significantly increase caspase-3/7 activity nih.govresearchgate.net. Cleavage of PARP (Poly (ADP-ribose) polymerase), a marker indicative of apoptosis, is also observed in response to this compound treatment nih.govspandidos-publications.com. Research suggests that caspase-dependent apoptosis pathways play a pivotal role in cell death induced by this compound, sometimes in conjunction with other stimuli like hydrogen peroxide spandidos-publications.com.

The involvement of the p53 signaling pathway in this compound-induced apoptosis has been explored. In oral squamous carcinoma cells, this compound was found to induce apoptosis by mediating the p53 signaling pathway nih.govresearchgate.net. Inhibition of TOPK has also been linked to the upregulation of p53 and its target gene p21 mdpi.com. However, the role of p53 can be context-dependent, as inhibiting p53 was shown to alleviate apoptosis induced by hydrogen peroxide or this compound in granulosa cells spandidos-publications.com.

Crucially, the pro-apoptotic effects of this compound have been demonstrated to be independent of the p53 mutation or deletion status in certain cancer types, such as multiple myeloma medchemexpress.comnih.govnih.gov. This indicates that this compound can induce cell death even in cells with compromised p53 function, a common characteristic in many cancers. This compound activates a p21/p27 response irrespective of the p53 status medchemexpress.com.

Mediation via p53 Signaling Pathway

Suppression of Cancer Cell Proliferation and Growth

A primary outcome of this compound's cellular effects is the potent suppression of cancer cell proliferation and growth across various cancer types invivochem.commedchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govnih.govresearchgate.netspandidos-publications.commdpi.comamericanelements.comuni-freiburg.deresearchgate.netamericanelements.com. This has been observed in numerous studies using different cancer cell lines, including those derived from multiple myeloma, ovarian cancer, small cell lung cancer, colorectal cancer, and oral squamous carcinoma invivochem.comnih.govselleck.co.jpnih.govresearchgate.netuni-freiburg.de.

The growth-inhibitory effects of this compound are often observed at nanomolar concentrations invivochem.commedchemexpress.commedchemexpress.comnih.govnih.gov. The potency can vary depending on the cell line.

| Cell Line Type | IC50 Range (nM) | Source |

| Ovarian cancer cell lines | 3.0 - 46 | invivochem.comselleck.co.jp |

| Small cell lung cancer | 0.4 - 42.6 | invivochem.com |

| Kidney cancer cell lines | 19.9 - 44.1 | selleck.co.jp |

| Human myeloma cell lines | 11.6 - 29.4* | medchemexpress.com |

*Note: One resistant cell line (RPMI 8226-Dox40) overexpressing ABCB1 was noted medchemexpress.com.

This suppression of proliferation is a direct consequence of this compound's ability to induce cell cycle arrest and apoptosis.

Preclinical Efficacy of Ots514 Across Cancer Models

In Vitro Investigations on Diverse Cancer Cell Lines

In vitro studies have demonstrated the growth inhibitory effects of OTS514 across a broad spectrum of cancer cell lines. The compound has shown potent activity at nanomolar concentrations medchemexpress.comresearchgate.net.

Efficacy Spectrum Against Various Cancer Types

This compound has exhibited significant growth-inhibitory effects in cell lines derived from numerous cancer types. These include lung cancer, ovarian cancer, prostate cancer, kidney cancer, multiple myeloma (MM), acute myeloid leukemia (AML) with FLT3-ITD mutations, chordoma, and oral squamous cell carcinoma (OSCC) nih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netselleckchem.comresearchgate.netresearchgate.net.

In ovarian cancer cell lines, this compound demonstrated significant growth-inhibitory effects with IC50 values ranging from 3.0 to 46 nmol/L aacrjournals.orgselleckchem.comnih.govasco.orgaacrjournals.org. Similarly, in five kidney cancer cell lines (VMRC-RCW, Caki-1, Caki-2, 769-P, and 786-O) where TOPK was highly expressed, this compound showed growth inhibitory effects with IC50 values ranging from 19.9 to 44.1 nM selleckchem.com. For human myeloma cell lines (HMCL), this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, with IC50 values ranging from 11.6 to 29.4 nM in parental cell lines nih.govmedchemexpress.comresearchgate.netresearchgate.netnih.gov. This compound has also been reported to accelerate apoptotic cell death in FLT3-ITD mutated acute myeloid leukemia cells, chordoma cells, and colon cancer cells researchgate.net. In OSCC cells, this compound decreased cell survival dose-dependently researchgate.net.

Here is a summary of in vitro efficacy data for this compound across different cancer cell types:

| Cancer Type | Cell Lines Tested | IC50 Range (nM) | Key Findings | Source(s) |

| Ovarian Cancer | 11 cell lines | 3.0 - 46 | Significant growth inhibition, reduced TOPK protein and FOXM1 transcription. | aacrjournals.orgselleckchem.comnih.govasco.orgaacrjournals.org |

| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | Growth inhibition in TOPK-highly expressed lines. | selleckchem.com |

| Multiple Myeloma | Series of human myeloma cell lines (HMCL) | 11.6 - 29.4 | Induces cell cycle arrest and apoptosis, potent inhibitory effect. | nih.govmedchemexpress.comresearchgate.netresearchgate.netnih.gov |

| Acute Myeloid Leukemia | FLT3-ITD mutated cells | Not specified | Accelerates apoptotic cell death. | researchgate.net |

| Chordoma | Chordoma cell lines | Not specified | Inhibited growth, proliferation, colony-forming capacity, spheroid growth. | researchgate.netresearchgate.net |

| Oral Squamous Cell Carcinoma | HSC-2, HSC-3, SAS, OSC-19 | Dose-dependent decrease | Suppressed cell survival, induced apoptosis. | researchgate.netresearchgate.net |

| Colon Cancer | Colon cancer cells | Not specified | Accelerates apoptotic cell death. | researchgate.net |

Selective Growth Inhibition in TOPK-positive Cancer Cells

A key aspect of this compound's activity is its strong suppression of the growth of cancer cells that are positive for TOPK expression medchemexpress.commedchemexpress.comselleckchem.com. TOPK is frequently overexpressed in various cancers, including bladder, lung, liver, and brain tumors, where high expression is generally associated with a worse prognosis augusta.edu. Studies have shown that this compound has growth inhibitory effects on cancer cell lines where TOPK is highly expressed, such as kidney cancer cell lines selleckchem.com. In multiple myeloma, high-level TOPK expression has been established, and TOPK inhibition effectively kills MM cells nih.govmedchemexpress.com. The anticancer mode of action of this compound is based on inhibiting the kinase activity of PBK/TOPK and inducing cell cycle arrest and apoptosis in PBK-expressing cancer cells researchgate.netresearchgate.net.

In Vivo Efficacy in Xenograft Models

Preclinical investigations using in vivo xenograft models have further evaluated the efficacy of this compound in suppressing tumor growth and dissemination.

Suppression and Regression of Tumor Growth

In aggressive mouse xenograft models, this compound (or its derivative OTS964, which is used for oral administration) has demonstrated the ability to reduce tumor size and suppress tumor growth nih.govmedchemexpress.comnih.gov. In a multiple myeloma xenograft model using H929 cells, oral administration of OTS964 at 100 mg/kg five times per week reduced tumor size by 48%-81% compared to the control, depending on the initial graft size nih.govmedchemexpress.comnih.gov. Growth of tumors arising from an injection of 1 × 106 cells was inhibited by 81% at the highest dose in a dose-dependent manner nih.gov. Tumors from an injection of 2 × 106 cells were inhibited by 48% nih.gov.

Mouse xenograft studies with human lung cancer cells have also demonstrated the in vivo efficacy of this compound selleckchem.comtargetmol.com. Additionally, administration of this compound readily suppressed HSC-2-derived tumor growth in immunodeficient mice in an oral squamous cell carcinoma model researchgate.net.

Specific Organ- and Cancer-Related Preclinical Studies

Preclinical studies have provided detailed findings on the effects of this compound in specific organ- and cancer-related contexts.

In multiple myeloma, this compound treatment of bone marrow cells from MM patients exhibited preferential killing of the malignant CD138+ plasma cells compared with the CD138− compartment nih.govmedchemexpress.comnih.gov. This compound also prevented the outgrowth of a putative CD138+ stem cell population from MM patient-derived peripheral blood mononuclear cells nih.govmedchemexpress.comresearchgate.netnih.gov. Mechanistically, in HMCLs, this compound induced cell cycle arrest and apoptosis, elevated FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27), and induced apoptosis nih.govmedchemexpress.comnih.gov. TOPK inhibition also led to the loss of FOXM1 and disrupted AKT, p38 MAPK, and NF-κB signaling nih.govmedchemexpress.comresearchgate.netnih.gov. The effects of this compound were independent of p53 mutation or deletion status nih.govmedchemexpress.comnih.gov.

In ovarian cancer, both this compound and OTS964 showed strong growth-inhibitory effects on patient-derived primary ovarian cancer cells regardless of tumor sites or histological subtypes aacrjournals.orgnih.govasco.orgaacrjournals.org.

In oral squamous cell carcinoma (OSCC) cells, this compound suppressed proliferation by downregulating the expression of E2F target genes and induced apoptosis by mediating the p53 signaling pathway researchgate.netresearchgate.net. Treatment with this compound significantly increased the number of apoptotic cells and Caspase-3/7 activity researchgate.netresearchgate.net. It also suppressed the expression of E2F target genes with a marked decrease in protein levels of E2F1 researchgate.net. TP53 knockdown attenuated this compound-induced apoptosis researchgate.net.

Acute Myeloid Leukemia (AML) Models (including FLT3-ITD mutated AML)

This compound has demonstrated significant anti-leukemia activity in preclinical models of Acute Myeloid Leukemia (AML), including those with the FLT3-ITD mutation. Studies have shown that this compound exhibits cytotoxic activity in AML cells but not in normal CD34+ cells. researchgate.netoncotarget.com Treatment with this compound resulted in a dose-dependent decrease in cell viability in primary AML blasts, with IC50 values ranging from 10 to 20 nM. oncotarget.com Furthermore, this compound inhibited colony formation in CD34+ cells obtained from AML patients, while no significant effect was observed in CD34+ cells from healthy donors. researchgate.netoncotarget.com

In an aggressive MV4-11 engrafted mouse model, this compound showed impressive in vivo anti-leukemia activity, leading to a significant extension of survival compared to control mice. oncotarget.com The preferential activity of this compound in FLT3-ITD AML is likely due to a strong reduction of FLT3 protein expression and the resulting downregulation of its downstream targets, such as STAT5, in addition to the decrease of CEBPA phosphorylation resulting from TOPK inhibition. oncotarget.com this compound treatment also suggested an increase in myeloid differentiation in primary blasts obtained from patients with FLT3-ITD AML. oncotarget.com

Lung Cancer Models (Small Cell Lung Cancer, Non-Small Cell Lung Cancer)

This compound has shown growth suppressive effects on Small Cell Lung Cancer (SCLC) cell lines. medkoo.com It effectively suppressed the growth of SCLC cell lines with IC50 values ranging from 0.4 to 42.6 nM and induced apoptotic cell death. medkoo.com Treatment with this compound suppressed the activity of forkhead box protein M1 (FOXM1), which is involved in the stemness of cancer stem cells (CSC). medkoo.com Additionally, this compound treatment reduced the population of CD90-positive SCLC cells and demonstrated higher cytotoxic effects against lung sphere-derived CSC-like SCLC cells. medkoo.com

While the provided search results mention preclinical studies in lung cancer and non-small cell lung cancer (NSCLC) in a general context or in relation to other compounds researchgate.netresearchgate.netmdpi.comnih.govboehringer-ingelheim.com, specific detailed findings regarding this compound's efficacy in NSCLC models were not prominently detailed within the direct search results for this compound.

Ovarian Cancer Models

This compound has demonstrated significant growth-inhibitory effects on ovarian cancer cell lines, with IC50 values ranging from 3.0 to 46 nmol/L. aacrjournals.orgnih.gov Studies have shown that this compound treatment reduces TOPK protein and transcriptional levels of FOXM1 in ovarian cancer cell lines. aacrjournals.orgnih.gov

Multiple Myeloma (MM) Models

This compound exhibits potent anti-myeloma activity in preclinical models. researchgate.netnih.gov It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL). nih.govnih.gov this compound treatment prevents the outgrowth of a putative CD138+ stem cell population from MM patient-derived peripheral blood mononuclear cells. nih.govnih.gov In bone marrow cells from MM patients, this compound treatment showed preferential killing of the malignant CD138+ plasma cells compared to the CD138- compartment. nih.govnih.gov

Mechanistically, this compound treatment of HMCLs elevated FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27), and induced apoptosis. nih.govnih.gov TOPK inhibition by this compound also led to the loss of FOXM1 and disrupted AKT, p38 MAPK, and NF-κB signaling. nih.govnih.gov The cytotoxic effect of this compound in myeloma cells was independent of p53 mutation or deletion status. nih.gov Combination treatment of HMCLs with this compound and lenalidomide (B1683929) produced synergistic effects in preclinical studies. nih.govnih.gov

Colorectal Cancer (CRC) Models

This compound has been shown to effectively inhibit the growth of colorectal cancer cells in preclinical studies. researchgate.net PBK, the target of this compound, is involved in cellular proliferation and migration processes in colorectal cancer, and its inhibition has emerged as an effective strategy. researchgate.net PBK enhances tumor cell proliferation via Histone H3 phosphorylation. researchgate.net

While the search results indicate this compound's efficacy in colorectal cancer researchgate.net, detailed research findings and specific data tables were not extensively provided within the immediate search snippets.

Kidney Cancer Models

Small molecular inhibitors against TOPK, including this compound, have effectively suppressed kidney cancer cell growth in preclinical models. oncotarget.comresearchgate.netnih.gov The blockade of either TOPK or MELK effectively caused downregulation of forkhead box protein M1 (FOXM1) activity, an oncogenic transcriptional factor in various cancer cells. oncotarget.comresearchgate.net

The combination of this compound and the MELK inhibitor OTS167 additively worked and showed a very strong growth suppressive effect on kidney cancer cells. oncotarget.comresearchgate.netnih.gov This dual blockade effectively reduced the expression levels of TOPK, MELK, and FOXM1 and decreased the viability of kidney cancer cells. researchgate.netnih.gov These findings suggest that dual blockade using a combination of this compound and OTS167 at lower doses may be a promising molecular-targeted therapy for kidney cancer patients. researchgate.netnih.gov

In vitro anti-proliferative effects of this compound were observed in kidney cancer cell lines such as VMRC-RCW, Caki-1, Caki-2, 769-P, and 786-O, where both TOPK and MELK proteins are highly expressed. nih.gov Treatment with this compound at its IC50 concentration reduced FOXM1 protein level in some kidney cancer cell lines. researchgate.net

Oral Squamous Cell Carcinoma (OSCC) Models

The specific PBK inhibitor this compound suppresses the proliferation of oral squamous carcinoma cells (OSCC). medkoo.comresearchgate.netresearchgate.net Studies using four OSCC cell lines (HSC-2, HSC-3, SAS, and OSC-19) examined the effect of this compound on cell survival and apoptosis. researchgate.netresearchgate.net

This compound decreased the cell survival of OSCC cells dose-dependently. researchgate.netresearchgate.net Administration of this compound readily suppressed the HSC-2-derived tumor growth in immunodeficient mice. researchgate.netresearchgate.net Treatment with this compound significantly increased the number of apoptotic cells and Caspase-3/7 activity. researchgate.netresearchgate.net Importantly, this compound suppressed the expression of E2F target genes with a marked decrease in protein levels of E2F1, a transcriptional factor. researchgate.netresearchgate.net Moreover, TP53 knockdown attenuated this compound-induced apoptosis, suggesting that this compound induces apoptosis by mediating the p53 signaling pathway. researchgate.netresearchgate.net

Prostate Cancer Models

Preclinical evaluations of this compound have been conducted in prostate cancer models. [2nd result from second search, 18th result from second search, 19th result from first search, 19th result from second search] While this compound and a related compound, OTS964, have been evaluated in prostate cancer [19th result from first search], detailed research findings and specific data regarding the extent of this compound's efficacy in these models were not extensively available within the provided search results.

Chordoma Models

Based on the research findings, the preclinical efficacy of this compound in chordoma models can be summarized as follows:

| Effect Observed | Chordoma Cell Models | Finding |

| Cell Growth Inhibition | Various cell lines | Significantly inhibited [12th result from first search] |

| Cell Proliferation Inhibition | Various cell lines | Significantly inhibited [12th result from first search] |

| Colony Formation Suppression | Various cell lines | Suppressed [12th result from first search] |

| Spheroid Growth Inhibition | Ex vivo models | Suppressed [12th result from first search] |

| Apoptosis Induction | Various cell lines | Increased [12th result from first search] |

Osteosarcoma Models

Based on the research findings, the preclinical efficacy of this compound in osteosarcoma models can be summarized as follows:

| Effect Observed | Osteosarcoma Cell Models | Finding |

| Cell Growth Inhibition | KHOS, U2OS | Decreased [10th result from first search] |

| Cell Proliferation Inhibition | KHOS, U2OS | Suppressed [10th result from first search, 17th result from first search] |

| Migration Inhibition | Various cell lines | Suppressed [10th result from first search, 17th result from first search] |

| Colony Formation Suppression | KHOS, U2OS | Dose-dependent reduction [10th result from first search, 17th result from first search] |

| Spheroid Growth Inhibition | Various cell lines | Suppressed [10th result from first search, 17th result from first search] |

| Chemosensitivity Enhancement | Various cell lines | Enhanced with doxorubicin (B1662922)/cisplatin (B142131) [10th result from first search, 17th result from first search] |

Glioma Models

This compound and OTS964 have been evaluated in several solid tumors. [19th result from first search] While preclinical models for glioma exist and are used to evaluate potential therapies [2nd result from third search, 7th result from third search, 8th result from third search, 10th result from third search, 13th result from third search, 15th result from third search], detailed research findings specifically on the efficacy of this compound in glioma models were not extensively available within the provided search results. Another TOPK inhibitor, HI-TOPK-032, has shown potential in attenuating tumor growth in vivo in glioma. [19th result from first search]

Therapeutic Strategies and Considerations for Ots514 Application

Monotherapy Potential in Cancer Treatment

OTS514 has demonstrated potent anti-tumor effects as a monotherapy in preclinical models of various cancers. It is a highly potent TOPK inhibitor with an IC50 value of 2.6 nM, and it strongly suppresses the growth of TOPK-positive cancer cells. medchemexpress.cominvivochem.com Studies have shown that this compound can induce cell cycle arrest and apoptosis at nanomolar concentrations in human cancer cell lines. nih.govmedchemexpress.cominvivochem.com For instance, in human myeloma cell lines (HMCL), this compound induced cell cycle arrest and apoptosis at nanomolar concentrations and prevented the outgrowth of a putative CD138+ stem cell population from patient-derived peripheral blood mononuclear cells. nih.gov In bone marrow cells from multiple myeloma patients, this compound treatment preferentially killed malignant CD138+ plasma cells compared to the CD138- compartment. nih.gov In an aggressive mouse xenograft model, OTS964 (a derivative of this compound) significantly reduced tumor size compared to control. nih.gov this compound has also shown strong growth-inhibitory effects on ovarian cancer cell lines, with IC50 values ranging from 3.0 to 46 nM. invivochem.com It can cause apoptotic cell death in small cell lung cancer by exhibiting growth inhibitory effects, with an IC50 range of 0.4 to 42.6 nM. invivochem.com In a xenograft model of A549 cells (TOPK-positive lung cancer cells), this compound induced tumor regression. invivochem.com Silencing of TOPK with siRNA also decreased cell viability in osteosarcoma cells, and inhibition with this compound suppressed their proliferation, migration, colony-forming ability, and spheroid growth. researchgate.net These findings suggest that inhibiting TOPK activity with this compound may be a viable therapeutic option for various human cancers. invivochem.comnih.gov

Combination Therapeutic Approaches

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin (B142131), Doxorubicin (B1662922), 5-Fluorouracil (B62378), Temozolomide)

Research indicates that combining this compound with established chemotherapeutic agents may lead to synergistic effects. In osteosarcoma cell lines, enhanced chemotherapeutic sensitivity and a synergistic effect were observed with the combination of this compound and either doxorubicin or cisplatin. researchgate.net While the provided search results discuss combinations of cisplatin, doxorubicin, and 5-fluorouracil nih.govnih.govresearchgate.netjhoponline.com and cisplatin and temozolomide (B1682018) ekb.eg in general cancer treatment, specific data on the synergistic effects of this compound with 5-fluorouracil or temozolomide were not explicitly detailed in the provided snippets. However, the observed synergy with doxorubicin and cisplatin in osteosarcoma suggests a potential for broader synergistic interactions with other conventional chemotherapies.

Combination with Immunomodulatory Drugs (e.g., Lenalidomide)

Combination treatment of human myeloma cell lines (HMCLs) with this compound and lenalidomide (B1683929) has produced synergistic effects. nih.govinvivochem.com This finding provides a rationale for evaluating TOPK inhibition in existing multiple myeloma treatment regimens that include lenalidomide. nih.gov Lenalidomide is an oral immunomodulatory drug used in the treatment of multiple myeloma, known for its biological and pharmacological properties in managing the disease. exp-oncology.com.ua

Additive Effects with Other Kinase Inhibitors (e.g., MELK inhibitor OTS167)

Studies have investigated the combination of this compound with inhibitors of other kinases, such as the MELK inhibitor OTS167. Both TOPK and MELK are reported to play critical roles in cancer cell proliferation and the maintenance of stemness. nih.govnih.govresearchgate.net Small molecular inhibitors against TOPK (this compound) and MELK (OTS167) effectively suppressed kidney cancer cell growth individually. nih.govnih.govresearchgate.net The combination of this compound and OTS167 worked additively and showed a very strong growth suppressive effect on kidney cancer cells. nih.govnih.govresearchgate.net This dual blockade using a combination of a TOPK inhibitor (this compound) and a MELK inhibitor (OTS167) at lower doses may be a promising molecular-targeted therapy for kidney cancer patients, potentially with a low risk of side effects. nih.govnih.gov The combination treatment significantly decreased cell viability and significantly increased apoptosis in kidney cancer cells compared to treatment with a single compound. nih.govresearchgate.net Treatment with either this compound or OTS167 at their IC50 values reduced the protein level of FOXM1, an oncogenic transcriptional factor, in kidney cancer cells. researchgate.netresearchgate.net

Here is a table summarizing the effects of this compound and OTS167 combination on kidney cancer cells:

| Treatment Group | Effect on Cell Viability (MTT assay) | Effect on Apoptosis (Annexin/PI staining) |

| This compound alone (IC50) | Decreased | Increased |

| OTS167 alone (IC50) | Decreased | Increased |

| This compound + OTS167 (IC50) | Significantly Decreased (compared to single agents) nih.govresearchgate.net | Significantly Increased (compared to single agents) nih.govresearchgate.net |

Strategies for Overcoming Drug Resistance (e.g., ABCB1 overexpression)

Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), is a major challenge in cancer chemotherapy. mdpi.comfrontiersin.orgfrontiersin.org Research has indicated that OTS964, a derivative of this compound, is susceptible to ABCB1-mediated drug resistance. researchgate.net Overexpression of ABCB1 significantly desensitized cells to OTS964, and this resistance could be antagonized by verapamil, a known ABCB1 inhibitor. researchgate.net OTS964 stimulated the ATPase activity of ABCB1 and upregulated ABCB1 expression levels, potentially leading to induced resistance to other ABCB1 substrate drugs. researchgate.net Computational molecular docking analysis suggested that OTS964 interacts with the drug-binding pocket of ABCB1 and exhibits substrate-like behaviors. researchgate.net These findings suggest that ABCB1 overexpression may attenuate the therapeutic effect of OTS964 and, by extension, potentially this compound in cancer cells. researchgate.net Strategies to overcome this resistance could involve combining this compound with ABCB1 inhibitors to re-establish drug sensitivity in resistant cells. frontiersin.org

Formulation Development for Improved Therapeutic Index (e.g., liposomal formulations)

Initial studies with free this compound and its derivative OTS964 in mouse xenograft models triggered severe weight loss and adverse hematopoietic toxicity. nih.govmdpi.com To address this, liposomal formulations have been investigated to improve the therapeutic index. Encapsulating the drugs in liposomes, microscopic bubbles used to transport drugs, improved safety in murine models. uchicagomedicine.org Liposomal delivery of OTS964 prevented anemia and leukocytopenia and enabled full recovery following oral administration. mdpi.com Intravenous administration of a liposomal formulation of OTS964 effectively caused complete regression of transplanted tumors without showing any adverse reactions in mice, whereas administration of the free compound induced hematopoietic adverse reactions. nih.govmedkoo.comoncotherapy.co.jp This suggests that liposomal formulations can reduce the toxicity of TOPK inhibitors like this compound and OTS964 while maintaining or enhancing their anti-tumor efficacy. nih.govuchicagomedicine.org

Here is a table illustrating the impact of liposomal formulation on the toxicity of OTS964 (a related compound to this compound) in mouse models:

| Formulation | Hematopoietic Toxicity (e.g., leukocytopenia, anemia) | Tumor Regression |

| Free Compound | Induced severe toxicity nih.govmdpi.com | Effective |

| Liposomal Formulation | Prevented toxicity nih.govmdpi.com | Complete Regression nih.govmedkoo.comoncotherapy.co.jp |

Translational Research and Clinical Advancement of Ots514

TOPK as a Prognostic Biomarker and its Implications for OTS514

TOPK expression is significantly higher in various cancers compared to normal tissues, with some exceptions. mdpi.com This elevated expression is often linked to tumor aggressiveness, invasion, metastatic spread, and poor clinical outcomes in several malignancies, including prostate, liver, lung, colorectal, and brain cancers. mdpi.com Therefore, TOPK expression may serve as a prognostic marker. mdpi.com

The role of TOPK as a prognostic biomarker has direct implications for the use of this compound. Since this compound is a TOPK inhibitor, identifying patients with high TOPK expression could help select those most likely to benefit from TOPK-targeted therapy. researchgate.net The differential expression of TOPK between cancer and normal tissues also highlights its potential as a target with a wider therapeutic window. mdpi.com

Progress in Early-Phase Clinical Development of this compound (e.g., Phase I trials for Acute Myelogenous Leukemia)

This compound has been investigated in early-phase clinical development, including a Phase I trial against acute myelogenous leukemia (AML). mdpi.com Preclinical studies demonstrated that this compound is a potent inhibitor of TOPK with high affinity and selectivity. mdpi.com It has shown effectiveness in inhibiting the growth of various human cancer cells and suppressing tumor growth in mouse xenograft models of lung and ovarian cancer. mdpi.com The anticancer mechanism of this compound involves inhibiting TOPK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells that express PBK. researchgate.netresearchgate.net this compound has also been reported to accelerate apoptotic cell death in specific AML cell types, multiple myeloma cells, chordoma cells, and colon cancer cells. researchgate.netresearchgate.net

In the context of AML, this compound has shown promise in preclinical settings. It selectively inhibits the growth of patient-derived AML cells over normal CD34+ cells at nanomolar concentrations. smolecule.com In FLT3-ITD mutated AML cells, inhibition of TOPK by this compound appears to promote myeloid maturation. researchgate.net

While specific detailed results from the Phase I trial of this compound in AML are not extensively detailed in the provided search results, the initiation of such a trial indicates progress in translating preclinical findings into clinical investigation. mdpi.com Early studies with this compound and its derivative OTS964 in mice with human lung cancers demonstrated their effectiveness in killing cancer cells. uchicagomedicine.orguchicago.edu However, these initial studies also indicated potential for hematopoietic toxicity. uchicagomedicine.orguchicago.edu The development of a liposomal formulation of OTS964 aimed to mitigate some of these issues and is considered a leading candidate for clinical development. mdpi.com

Prospective Clinical Utility as a Targeted Therapeutic Agent

The prospective clinical utility of this compound as a targeted therapeutic agent is based on its ability to inhibit TOPK, a kinase frequently overexpressed in various cancers and associated with poor prognosis. mdpi.comjcancer.orgnih.gov By targeting TOPK, this compound aims to disrupt crucial cellular processes in cancer cells, such as cell cycle progression, proliferation, and survival. smolecule.com

Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of several cancer cell lines, including those from lung, kidney, ovarian, and hematological malignancies, with low IC50 values. smolecule.comselleck.co.jp In osteosarcoma, this compound suppressed cell proliferation, migration, colony-forming ability, and spheroid growth. nih.govnih.gov Furthermore, synergistic effects were observed when this compound was combined with chemotherapy agents like doxorubicin (B1662922) or cisplatin (B142131) in osteosarcoma cell lines. nih.govnih.gov

The selective toxicity of this compound towards cancer cells while sparing normal cells, as observed in AML patient samples, supports its potential as a targeted therapy. researchgate.netsmolecule.com The mechanism involves inducing cell cycle arrest by increasing levels of cyclin-dependent kinase inhibitors and triggering apoptosis through caspase activation. smolecule.com this compound also disrupts pro-survival signaling pathways by inhibiting the phosphorylation of proteins like FOXM1 and IκBα. smolecule.comnih.gov

The potential clinical utility extends to various cancer types where TOPK is overexpressed and contributes to disease progression. researchgate.netmdpi.com The development of imaging agents based on TOPK inhibitors, such as [18F]-labeled OTS964, further highlights the interest in TOPK as a target and the potential for using these agents for patient identification, stratification, and disease monitoring. mdpi.com

Considerations for Patient Stratification and Biomarker-Guided Therapy

The role of TOPK as a prognostic biomarker is a key consideration for patient stratification and implementing biomarker-guided therapy with this compound. Given that high TOPK expression is associated with poor prognosis in many cancers, identifying patients with elevated TOPK levels could help select individuals who are more likely to respond to TOPK inhibition. mdpi.comjcancer.org

Biomarker-guided therapy involves using specific molecular markers to determine the most appropriate treatment for individual patients. nih.gov In the case of this compound, TOPK expression levels could serve as a predictive biomarker to identify patient populations that may benefit most from this targeted therapy. nih.govresearchgate.net This approach aligns with the growing trend in cancer treatment towards personalized medicine, where therapies are tailored based on the molecular characteristics of a patient's tumor. nih.gov

Research suggests that TOPK expression could be a valuable cancer-specific biomarker for patient stratification and risk assessment. mdpi.comresearchgate.net In colon cancer, elevated PBK/TOPK expression has been linked to a favorable outcome and positively associated with immune infiltration levels, suggesting its potential as a prognostic and predictive biomarker for immunotherapy. nih.govnih.gov This highlights the complexity of TOPK's role and the need for careful consideration of the specific cancer context when using it for stratification.

Further research is needed to fully elucidate the optimal strategies for patient stratification for this compound therapy. This would likely involve establishing standardized methods for measuring TOPK expression (e.g., immunohistochemistry, gene expression analysis) and conducting clinical trials to validate the predictive value of TOPK as a biomarker for response to this compound across different cancer types. The potential for combining TOPK inhibition with other therapies, as suggested by the synergistic effects observed in preclinical studies nih.govnih.gov, may also require the identification of additional biomarkers to guide combination strategies.

Advanced Research Methodologies and Techniques Utilized in Ots514 Studies

In Vitro Kinase Assays for Biochemical Characterization

In vitro kinase assays are fundamental tools used to biochemically characterize the inhibitory activity of compounds like OTS514 against their target kinases, such as TOPK. These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The reduction in substrate phosphorylation or ATP consumption is then measured to determine the inhibitor's potency, often expressed as an IC₅₀ value (half-maximal inhibitory concentration).

Studies have utilized in vitro TOPK kinase assays to demonstrate the specific binding and inhibitory effect of this compound. For instance, one study employed a TOPK Kinase Enzyme System in combination with an ADP-Glo™ Assay to determine the EC₅₀ (half-maximal effective concentration) of unlabeled this compound, reporting a value of 0.47 ± 0.23 μM. This assay confirmed the compound's ability to bind to the target and inhibit its ATP-ADP conversion. nih.gov Another source indicates that this compound hydrochloride inhibits TOPK kinase activity with an IC₅₀ value of 2.6 nM. medchemexpress.cominvivochem.commedchemexpress.comcaymanchem.comselleck.co.jp

Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V, Caspase-3/7 Activity, TUNEL)

Assessing cell viability and apoptosis is crucial for understanding the cytotoxic effects of this compound on cancer cells. Various assays are employed for this purpose.

MTT Assay: The MTT assay is a colorimetric method widely used to measure cell metabolic activity, which is indicative of cell viability and proliferation. This assay has been extensively used in this compound studies to determine the compound's growth inhibitory effects on a range of cancer cell lines. For example, MTT assays were used to determine the IC₅₀ values of this compound in human myeloma cell lines (HMCLs), which ranged from 11.6 to 29.4 nM in parental cell lines, demonstrating a potent inhibitory effect. medchemexpress.comnih.gov Similar assays showed IC₅₀ values ranging from 3.0 to 46 nM in ovarian cancer cell lines and 0.4 to 42.6 nM in small cell lung cancer cell lines. invivochem.comcaymanchem.comselleck.co.jp

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that enters cells with compromised membranes (late apoptosis or necrosis). Studies have used Annexin V/PI staining and flow cytometry to quantify apoptotic cell populations upon this compound treatment. nih.govfrontiersin.org For instance, Annexin V assay revealed a 1.6 to 2.3-fold increase in early apoptosis and a 1.9 to 4.2-fold increase in late apoptosis in colorectal cancer cell lines after this compound treatment. frontiersin.org

Caspase-3/7 Activity Assays: Caspases, particularly caspase-3 and caspase-7, are key executioners of apoptosis. Assaying their activity provides a direct measure of apoptotic signaling. Treatment with this compound has been shown to significantly increase Caspase-3/7 activity in certain cancer cells, indicating the induction of apoptosis through caspase-dependent pathways. researchgate.netresearchgate.net

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. While not explicitly detailed in the provided snippets for this compound, it is a standard method often used in conjunction with other apoptosis assays in preclinical studies.

Data from cell viability and apoptosis assays highlight the potent cytotoxic effects of this compound across various cancer cell types:

| Cell Line Type | Assay | This compound IC₅₀ Range (nM) | Reference |

| Human Myeloma Cell Lines | MTT | 11.6 - 29.4 | medchemexpress.comnih.gov |

| Ovarian Cancer Cell Lines | MTT | 3.0 - 46 | invivochem.comselleck.co.jp |

| Small Cell Lung Cancer | MTT | 0.4 - 42.6 | invivochem.comcaymanchem.com |

| Kidney Cancer Cell Lines | MTT | 19.9 - 44.1 | selleck.co.jp |

| Colorectal Cancer Cells | MTT | Suppressed Proliferation | frontiersin.org |

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis is used to determine the distribution of cells within different phases of the cell cycle (G0/G1, S, and G2/M). Flow cytometry, typically using DNA-binding dyes like propidium iodide, is a common method for this analysis. By quantifying the DNA content of individual cells, flow cytometry can identify cell cycle arrest induced by a compound. thermofisher.comthermofisher.com

This compound has been shown to induce cell cycle arrest. Studies using flow cytometry have demonstrated that this compound treatment leads to cell cycle arrest at nanomolar concentrations in human myeloma cell lines. medchemexpress.comnih.gov This arrest is associated with increased levels of cyclin-dependent kinase inhibitors such as p21 and p27. nih.govsmolecule.com Flow cytometry employing the Watson (pragmatic) model has been used for cell cycle analysis in this compound studies. nih.gov

Molecular Biology Techniques (e.g., Immunoblotting for Protein Expression and Phosphorylation, Gene Expression Analysis)

Molecular biology techniques are essential for investigating the effects of this compound on protein expression levels, protein phosphorylation status, and gene expression profiles, providing insights into its molecular mechanisms.

Immunoblotting (Western Blot): This technique is used to detect specific proteins in cell or tissue lysates and assess their expression levels and phosphorylation status. Immunoblotting has been widely applied in this compound research to examine the impact of TOPK inhibition on downstream signaling pathways and key regulatory proteins. Studies have used Western blot to analyze the expression of TOPK itself, as well as the phosphorylation levels of proteins like FOXM1, IκBα, p38 MAPK, and AKT, which are known to be influenced by TOPK activity. invivochem.comselleck.co.jpnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netaacrjournals.orgtargetmol.comresearchgate.net For example, Western blot analysis showed that this compound treatment reduced the phosphorylation of FOXM1 and IκBα in most tested cell lines. nih.gov It also revealed decreased phosphorylation levels of Stat3 and β-catenin in xenograft tumors treated with this compound. researchgate.net

Gene Expression Analysis (e.g., qPCR, DNA Microarray): Techniques like quantitative polymerase chain reaction (qPCR) and DNA microarray analysis are used to measure the mRNA levels of specific genes or assess global gene expression changes, respectively. These methods help determine how this compound affects gene transcription. qPCR has been used to show dose-dependent elevation of CDKN1A (p21) mRNA levels upon this compound treatment, even when the protein was not detected by Western blot in certain cell lines. nih.gov DNA microarray analysis has also been conducted to investigate the effect of this compound on gene expression in specific cancer cell types. researchgate.netresearchgate.net

Functional Cellular Assays (e.g., Colony Formation, Spheroid Growth Assays)

Functional cellular assays assess the ability of cancer cells to perform key biological processes relevant to tumor growth and progression, such as proliferation, survival, and self-renewal.

Colony Formation Assay (Clonogenic Assay): This assay measures the ability of single cells to proliferate and form colonies, reflecting their long-term survival and reproductive integrity. Clonogenic assays have demonstrated that this compound treatment leads to a dose-dependent reduction in colony formation in various cancer cell lines, indicating its inhibitory effect on cell proliferation and survival. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Spheroid Growth Assays (3D Cell Culture): Spheroid cultures are three-dimensional cell aggregates that better mimic the in vivo tumor microenvironment compared to traditional two-dimensional cell cultures. Spheroid growth assays are used to evaluate the effect of compounds on the growth and survival of these more complex structures, which can include cancer stem cell populations. Studies have utilized 3D cell culture models and spheroid growth assays to validate the effect of TOPK inhibition by this compound, showing significantly smaller spheroid formation compared to untreated cells. researchgate.netnih.govresearchgate.netnih.govoncotarget.com

Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Mouse Dissemination Models)

Advanced preclinical models are essential for evaluating the in vivo efficacy of this compound and understanding its effects within a complex biological system.

Patient-Derived Xenografts (PDXs): PDX models are created by implanting human tumor tissue directly into immunodeficient mice. These models retain many characteristics of the original patient tumor, including its heterogeneity and architecture, making them valuable for translational research and predicting clinical response. nih.govinvivotek.com While the provided snippets mention xenograft models using established cell lines (e.g., H929, A549, HCT116), they also refer to evaluating this compound in patient-derived peripheral blood mononuclear cells and patient-derived primary ovarian cancer cells before in vivo studies. nih.govaacrjournals.org Another study mentions the use of this compound or its derivative OTS964 in mouse xenograft models of AML and the growth of patient-derived xenograft (PDX) tumors. researchgate.net

Mouse Dissemination Models: These models are used to study the ability of cancer cells to spread from a primary site to distant organs, mimicking metastasis. Evaluating this compound in dissemination models helps assess its potential to inhibit metastatic progression. This compound has been shown to increase survival in a peritoneal mouse dissemination model of ovarian cancer. caymanchem.combioscience.co.uk

Application of Fluorescently Labeled Inhibitors for Imaging and Delineation

Fluorescently labeled inhibitors allow for the visualization and tracking of the compound's distribution and accumulation in cells and tissues, which can be useful for imaging and delineating tumors. A fluorescently labeled derivative of this compound, named TOPKi-NBD, has been developed by conjugating this compound with the fluorescent molecule NBD. nih.govresearchgate.netnih.govresearchgate.net In vitro kinase assays confirmed that this labeling did not significantly alter the inhibitor's affinity for TOPK. nih.govnih.govresearchgate.net TOPKi-NBD has been validated for tumor imaging in vitro, in vivo, and ex vivo, showing specific tumor uptake in a xenograft mouse model of colorectal cancer. nih.govnih.govresearchgate.net This suggests the potential use of fluorescently labeled TOPK inhibitors for cancer-specific imaging and potentially improving tumor delineation during surgery. nih.govresearchgate.netnih.govresearchgate.net

Computational Approaches (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, have played a significant role in the study and optimization of inhibitors targeting T-LAK cell-originated protein kinase (TOPK), the primary target of this compound. These in silico methods complement experimental studies by providing insights into the potential binding interactions between compounds and their target proteins, guiding the design and selection of promising candidates. mdpi.com

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogs) within the binding pocket of a target protein (TOPK). This allows researchers to virtually screen a large number of compounds and estimate their potential effectiveness as inhibitors before proceeding with costly and time-consuming synthesis and in vitro testing.

Studies involving the lead optimization of TOPK inhibitors have utilized integrated approaches combining computational modeling with organic synthesis. For instance, in one study, ninety-two analogs of a lead compound were virtually designed and assessed for their binding affinity to TOPK using docking simulations. researcher.life The CDOCKER algorithm, a CHARMm-based molecular dynamics and simulated annealing method, was employed to generate and evaluate ligand poses within the rigid target binding site. The binding affinity was indicated by force-field scoring functions, specifically the CDOCKER Energy (representing interaction energy plus ligand strain) and the CDOCKER interaction energy.

The binding energy values obtained from these docking simulations provide a theoretical measure of the favorability of the interaction between the ligand and the protein target. In the study mentioned, the binding energy values for the 92 docked compounds ranged from -42.47 kcal/mol (indicating a favorable interaction) to 21.52 kcal/mol (indicating an unfavorable interaction).

Computational molecular docking analysis has also been combined with experimental assays, such as ATPase assays, to understand the interaction of related compounds like OTS964 with proteins such as ABCG2. researchgate.netresearchgate.net These combined in silico and in vitro approaches help to suggest how compounds interact with specific binding pockets and exhibit certain behaviors, like substrate-like characteristics. researchgate.netresearchgate.net

While computational approaches can identify potential candidates and provide valuable theoretical data, they are typically used as a predictive tool to prioritize compounds for experimental validation. The correlation between predicted binding affinities from docking studies and observed inhibitory activity (in vitro IC50 values) is crucial for validating the computational models and guiding further optimization efforts. Studies have shown that while in silico analysis can identify promising analogs, further optimization based on experimental results may be necessary to achieve superior inhibitory activity. researcher.life